molecular formula C10H8Cl2O2 B1638210 3-(2,4-DICHLORO-PHENYL)-2-METHYL-ACRYLIC ACID

3-(2,4-DICHLORO-PHENYL)-2-METHYL-ACRYLIC ACID

Cat. No.: B1638210
M. Wt: 231.07 g/mol
InChI Key: RRFQDBWWFNMLQO-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-DICHLORO-PHENYL)-2-METHYL-ACRYLIC ACID is an organic compound with the molecular formula C10H8Cl2O2 and a molecular weight of 231.07 g/mol. This compound is characterized by the presence of a methacrylic acid moiety substituted with a 2,4-dichlorophenyl group. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-DICHLORO-PHENYL)-2-METHYL-ACRYLIC ACID typically involves the reaction of 2,4-dichlorobenzaldehyde with methacrylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-DICHLORO-PHENYL)-2-METHYL-ACRYLIC ACID undergoes several types of chemical reactions, including:

    Esterification: Reaction with alcohols to form esters.

    Substitution: Halogen atoms can be substituted with other functional groups.

    Polymerization: Can undergo polymerization to form polymers with various applications.

Common Reagents and Conditions

    Esterification: Typically involves acid-catalyzed condensation with alcohols.

    Substitution: Requires nucleophilic reagents under appropriate conditions.

    Polymerization: Initiated by free radicals or other polymerization initiators.

Major Products Formed

    Esters: Formed from esterification reactions.

    Substituted Derivatives: Formed from substitution reactions.

    Polymers: Formed from polymerization reactions.

Scientific Research Applications

3-(2,4-DICHLORO-PHENYL)-2-METHYL-ACRYLIC ACID has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,4-DICHLORO-PHENYL)-2-METHYL-ACRYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can undergo polymerization to form functional polymers, which can interact with various biological and chemical systems. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methacrylic Acid: Shares the methacrylic acid moiety but lacks the 2,4-dichlorophenyl group.

    Acrylic Acid: Similar structure but with different substituents.

    2,4-Dichlorophenylacetic Acid: Similar aromatic substitution pattern but different functional group.

Uniqueness

3-(2,4-DICHLORO-PHENYL)-2-METHYL-ACRYLIC ACID is unique due to the presence of both the methacrylic acid moiety and the 2,4-dichlorophenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in polymer chemistry and material science .

Properties

Molecular Formula

C10H8Cl2O2

Molecular Weight

231.07 g/mol

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-2-methylprop-2-enoic acid

InChI

InChI=1S/C10H8Cl2O2/c1-6(10(13)14)4-7-2-3-8(11)5-9(7)12/h2-5H,1H3,(H,13,14)/b6-4+

InChI Key

RRFQDBWWFNMLQO-GQCTYLIASA-N

SMILES

CC(=CC1=C(C=C(C=C1)Cl)Cl)C(=O)O

Isomeric SMILES

C/C(=C\C1=C(C=C(C=C1)Cl)Cl)/C(=O)O

Canonical SMILES

CC(=CC1=C(C=C(C=C1)Cl)Cl)C(=O)O

Origin of Product

United States

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